2-NP-AOZ-d4

Catalog No.
S1795433
CAS No.
1007478-57-0
M.F
C10H9N3O4
M. Wt
239.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-NP-AOZ-d4

CAS Number

1007478-57-0

Product Name

2-NP-AOZ-d4

IUPAC Name

4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C10H9N3O4

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2

InChI Key

OHYXOGZWSSNLON-KGRNULLJSA-N

SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Synonyms

3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4; 3-[(o-Nitrobenzylidene)amino]-2-oxazolidinone-d4;

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H]

2-NP-AOZ-d4 is a isotopically labelled compound referred to as a stable isotope labelled internal standard (SILIS). SILIS play a critical role in analytical chemistry, particularly in mass spectrometry (MS) [National Institutes of Health (.gov), Mass Spectrometry ].

  • Quantitation of AOZ residues

    -NP-AOZ-d4 is used to quantify AOZ (aminooxazolidinone), a tissue-bound metabolite of the antimicrobial drug furazolidone [MedChemExpress.com, 2-NP-AOZ-d4 | Stable Isotope]. This helps researchers measure the presence and amount of AOZ residues in samples.

  • Improved accuracy in MS analysis

    SILIS like 2-NP-AOZ-d4 improve the accuracy of MS analysis by accounting for variations that can occur during sample preparation and instrument operation [Royal Society of Chemistry, Mass Spectrometry: A Very Short Introduction by Malcolm S. Baird]. These variations can slightly shift the measured mass of a compound. By comparing the mass of the analyte (the substance being measured) to the mass of the SILIS, scientists can correct for these variations and obtain more precise quantitative measurements.

  • Internal standard for AOZ detection methods

    -NP-AOZ-d4 serves as a reliable internal standard for analytical methods designed to detect AOZ. Because 2-NP-AOZ-d4 shares similar chemical properties with AOZ, it behaves very similarly during the analysis process. This allows researchers to track the efficiency of the analysis and ensure the accuracy of the measurements for AOZ.

2-Nitrophenyl-4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, commonly referred to as 2-NP-AOZ-d4, is a deuterated derivative of 2-NP-AOZ. Its molecular formula is C10H5D4N3O4C_{10}H_{5}D_{4}N_{3}O_{4} and it has a molar mass of 239.22 g/mol. The compound appears as a pale yellow to light green solid with a melting point range of 186-188°C. It is slightly soluble in chloroform and ethyl acetate and should be stored in an amber vial at -20°C under an inert atmosphere due to its light sensitivity .

2-NP-AOZ-d4 itself doesn't have a known mechanism of action. Its primary function is as an internal standard in analytical techniques used to measure AOZ residues in various samples [, ]. The presence of deuterium atoms allows for differentiation between the standard and the analyte (AOZ) during analysis using techniques like mass spectrometry [].

  • Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
  • Reduction: The nitro group can also be reduced to amine derivatives.
  • Condensation: It may participate in condensation reactions with various amines or aldehydes, forming new azolidinone derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-NP-AOZ-d4 is primarily studied for its biological activity related to its parent compound, 2-NP-AOZ. It is associated with the metabolism of furazolidone, an antibiotic used in veterinary medicine. The compound's biological properties include potential antibacterial activity and implications in metabolic studies of furazolidone's effects on animal tissues .

The synthesis of 2-NP-AOZ-d4 typically involves multi-step processes including:

  • Preparation of the base structure: Starting from 2-nitrobenzaldehyde and appropriate amines.
  • Deuteration: Incorporating deuterium atoms into the structure, often through specific isotopic labeling techniques.
  • Formation of the oxazolidinone ring: This step usually involves cyclization reactions that create the final oxazolidinone structure .

These methods require careful control of reaction conditions to ensure high yields and purity.

2-NP-AOZ-d4 is primarily used in:

  • Analytical Chemistry: As a reference standard in laboratories for the analysis of furazolidone metabolites.
  • Pharmaceutical Research: To study the pharmacokinetics and metabolism of nitro compounds in biological systems.
  • Toxicology Studies: Evaluating the effects and degradation pathways of nitro-containing pharmaceuticals .

Interaction studies involving 2-NP-AOZ-d4 focus on its behavior in biological systems, particularly how it interacts with enzymes involved in drug metabolism. These studies help elucidate the compound's role as a metabolite and its potential effects on target tissues when derived from furazolidone administration. Research indicates that it may influence enzymatic pathways related to oxidative stress and cellular response mechanisms .

Several compounds share structural similarities with 2-NP-AOZ-d4, including:

Compound NameMolecular FormulaCAS NumberNotable Features
2-NitrophenylhydrazineC6H6N4O2119-36-8Used in organic synthesis; forms hydrazones
FurazolidoneC8H8N4O559-87-0Antibiotic; closely related to AOZ metabolites
2-AminobenzylamineC7H10N295-69-0Intermediate in dye synthesis; amine reactivity

Uniqueness: The unique aspect of 2-NP-AOZ-d4 lies in its deuterated structure which allows for precise tracking in metabolic studies and analytical chemistry applications. This isotopic labeling enhances sensitivity and specificity in detection methods compared to non-deuterated analogs .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

239.08441276 g/mol

Monoisotopic Mass

239.08441276 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

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